4-Ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a small molecule compound identified through virtual screening and in vitro assays as a potential inhibitor of HIV-1 assembly. [] This compound targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] Its identification represents a significant step toward developing novel anti-HIV-1 therapies, especially given the challenge of drug resistance with current treatments. []
4-Ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide exhibits its anti-HIV-1 activity by directly interacting with the HIV-1 MA protein. [] This interaction occurs at the highly conserved PI(4,5)P2 binding pocket of MA, suggesting a competitive binding mechanism. [] By competing with PI(4,5)P2 for binding, 4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide disrupts the normal function of MA, which is essential for viral assembly and budding. [] Studies utilizing mutations within the PI(4,5)P2 binding site of MA further support this mechanism, as these mutations decreased the antiviral effect of 4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide. []
The primary application of 4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide explored in scientific research is as a potential inhibitor of HIV-1 replication. [] Studies have demonstrated its ability to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2